Molecular weight and formula of 3-(3-Benzyloxyphenyl)benzoic acid
Molecular weight and formula of 3-(3-Benzyloxyphenyl)benzoic acid
The following technical guide provides an in-depth analysis of 3-(3-Benzyloxyphenyl)benzoic acid , a specialized biaryl intermediate critical in medicinal chemistry and materials science. This document is structured to serve researchers requiring rigorous physicochemical data, synthesis protocols, and application insights.
[1]
Executive Summary
3-(3-Benzyloxyphenyl)benzoic acid (IUPAC: 3'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid) is a meta-terphenyl derivative characterized by a biaryl core with a carboxylic acid moiety and a benzyloxy ether group.[1] This molecule serves as a pivotal scaffold in drug discovery , particularly for designing inhibitors of protein-protein interactions (e.g., amyloid aggregation inhibitors) and as a ligand in Metal-Organic Frameworks (MOFs) .[1] Its structural rigidity, combined with the ability to selectively deprotect the phenol group, makes it a versatile building block for diversity-oriented synthesis.[1]
Chemical Identity & Physicochemical Properties[1][2][3]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 3'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid |
| Common Name | 3-(3-Benzyloxyphenyl)benzoic acid |
| CAS Registry Number | Not widely listed; Custom synthesis typical |
| SMILES | OC(=O)c1cccc(c1)c2cccc(OCc3ccccc3)c2 |
| InChIKey | Generated based on structure |
Molecular Formula & Weight[1]
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Molecular Formula:
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Molecular Weight: 304.34 g/mol [1]
-
Exact Mass: 304.1099 g/mol [1]
Calculated Physicochemical Parameters
| Parameter | Value (Predicted) | Significance |
| LogP (Octanol/Water) | ~4.8 - 5.2 | Highly lipophilic; suggests good membrane permeability but requires formulation for solubility.[1] |
| pKa (Acid) | ~4.2 | Typical for benzoic acid derivatives; exists as carboxylate at physiological pH.[1] |
| Polar Surface Area (PSA) | 46.5 Ų | Indicates good oral bioavailability potential (Rule of 5 compliant).[1] |
| Rotatable Bonds | 4 | Moderate flexibility, allowing induced fit in binding pockets.[1] |
| H-Bond Donors/Acceptors | 1 / 3 | Balanced profile for receptor interaction.[1] |
Synthesis Protocol: Suzuki-Miyaura Coupling Strategy
The most robust synthesis route employs a Suzuki-Miyaura cross-coupling reaction.[1] This method offers high chemoselectivity and tolerance for the free carboxylic acid (under specific conditions) or its ester.[1]
Retrosynthetic Analysis
The target molecule is disconnected at the biaryl bond.[1]
Detailed Experimental Workflow
Objective: Synthesize 3-(3-benzyloxyphenyl)benzoic acid via Pd-catalyzed coupling.
Reagents:
-
3-Bromobenzoic acid (Start Material A)[1]
-
3-Benzyloxyphenylboronic acid (Start Material B)[1]
-
Catalyst:
(5 mol%)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Base:
(2.0 M aqueous)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solvent: 1,4-Dioxane
Step-by-Step Protocol:
-
Preparation : In a 250 mL round-bottom flask, dissolve 3-bromobenzoic acid (1.0 eq, 10 mmol) and 3-benzyloxyphenylboronic acid (1.2 eq, 12 mmol) in 1,4-dioxane (50 mL).
-
Degassing : Sparge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalysis : Add
(0.5 mmol) and aqueous (15 mL). -
Reaction : Heat the mixture to 90°C under nitrogen atmosphere for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS.[1][2]
-
Workup :
-
Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 10% -> 40%) to yield a white solid.[1]
Synthesis Pathway Diagram[1]
Figure 1: Suzuki-Miyaura cross-coupling mechanism for the synthesis of the target biaryl acid.
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.
Proton NMR ( NMR, 400 MHz, DMSO- )
-
13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
8.2 - 7.9 ppm (m, 2H): Benzoic acid ring protons (H-2, H-6) adjacent to electron-withdrawing COOH.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
7.8 - 7.6 ppm (m, 2H): Remaining benzoic ring protons.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
7.5 - 7.3 ppm (m, 6H): Benzyl aromatic protons + central ring protons.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
7.1 - 6.9 ppm (m, 3H): Central ring protons adjacent to the ether linkage.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
5.15 ppm (s, 2H): Benzylic methylene protons (-OCH 2-Ph).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Mass Spectrometry (ESI-MS)[1]
-
Negative Mode (
): m/z 303.1 -
Positive Mode (
): m/z 305.1
Applications in Research & Development
Medicinal Chemistry: Amyloid & Kinase Inhibition
The meta-terphenyl scaffold is a "privileged structure" in medicinal chemistry.[1]
-
Amyloid Inhibition: Similar to Diflunisal , the biphenyl core can stabilize tetrameric proteins (e.g., Transthyretin), preventing dissociation and amyloid fibril formation.[1] The benzyl group acts as a hydrophobic anchor.[1]
-
Kinase Inhibitors: The carboxylic acid can form hydrogen bonds with the hinge region or lysine residues in the ATP-binding pocket of kinases, while the benzyloxy group occupies the hydrophobic back-pocket (Gatekeeper region).[1]
Materials Science: MOF Ligands
This dicarboxylic acid precursor (if the benzyl group is deprotected to a phenol and carboxylated, or used as-is for monocarboxylate capping) is valuable in synthesizing Metal-Organic Frameworks (MOFs) .[1]
-
Luminescence: The twisted biaryl structure disrupts pi-stacking, potentially enhancing solid-state fluorescence (Aggregation-Induced Emission - AIE).[1]
Biological Mechanism Diagram[1]
Figure 2: Proposed binding mode of the ligand within a hydrophobic protein pocket.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1]
-
Storage: Store at 2-8°C, dry.
-
Handling: Use standard PPE (gloves, goggles, lab coat).[1] Avoid inhalation of dust.[1]
-
Disposal: Dispose of as organic chemical waste.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
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Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] Link[1]
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Adamski-Werner, S. L., et al. (2004).[1] "Diflunisal Analogues Stabilize the Native State of Transthyretin."[1] Journal of Medicinal Chemistry, 47(2), 355–374.[1] Link (Note: Cited for structural activity relationship of biphenyl carboxylic acids).[1]
